molecular formula C11H12N2O2 B13153417 5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

Cat. No.: B13153417
M. Wt: 204.22 g/mol
InChI Key: KRSYFBVYRPOQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxy group, an isopropyl group, and a dihydrophthalazinone core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(propan-2-yl)phthalazin-1-one with a suitable hydroxy-containing reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative, where the double bond in the phthalazinone ring is reduced.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogenating agents (e.g., thionyl chloride, SOCl2) or alkylating agents (e.g., alkyl halides) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the dihydrophthalazinone core play crucial roles in its activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(propan-2-yl)phthalazin-1-one: Lacks the hydroxy group, resulting in different chemical properties and reactivity.

    5-Hydroxy-2-(methyl)-1,2-dihydrophthalazin-1-one: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.

    5-Hydroxy-2-(ethyl)-1,2-dihydrophthalazin-1-one:

Uniqueness

5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is unique due to the presence of both the hydroxy and isopropyl groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in specific ways, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-hydroxy-2-propan-2-ylphthalazin-1-one

InChI

InChI=1S/C11H12N2O2/c1-7(2)13-11(15)8-4-3-5-10(14)9(8)6-12-13/h3-7,14H,1-2H3

InChI Key

KRSYFBVYRPOQNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C=N1)C(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.